![molecular formula C7H10N2O3 B176183 (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-55-8](/img/structure/B176183.png)
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as HMIT, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. HMIT is a derivative of the naturally occurring compound, harmane, which has been found in a variety of plants and animals. In
作用机制
The mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
生化和生理效应
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce inflammation and oxidative stress. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells both in vitro and in vivo.
实验室实验的优点和局限性
One advantage of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its relatively low toxicity, which makes it a promising candidate for further research. However, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is also relatively unstable and difficult to work with, which can make it challenging to study in a laboratory setting. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
未来方向
There are numerous avenues for future research on (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One area of interest is the potential use of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its potential use in the treatment of cancer. Finally, more research is needed to optimize the synthesis method for (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and improve its stability for use in laboratory experiments.
Conclusion:
In conclusion, (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a promising compound with potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. Further research in this area could lead to the development of new treatments for a variety of diseases.
合成方法
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of harmane with various reagents. The most commonly used method involves the reaction of harmane with methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a key intermediate, which can be further converted into (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical transformations.
科学研究应用
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties. (6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
198084-55-8 |
|---|---|
产品名称 |
(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
(6R)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3/t4-,5?/m1/s1 |
InChI 键 |
IXZSEXFJQAGPIL-CNZKWPKMSA-N |
手性 SMILES |
CN1C(=O)C2C[C@H](CN2C1=O)O |
SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
规范 SMILES |
CN1C(=O)C2CC(CN2C1=O)O |
同义词 |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-2-methyl-,(6R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





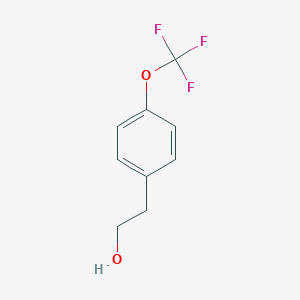
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
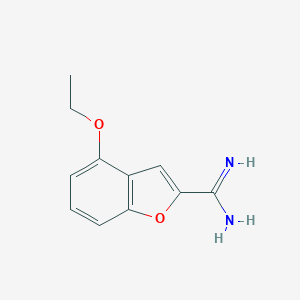
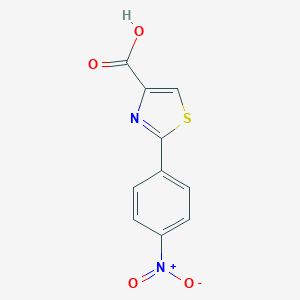
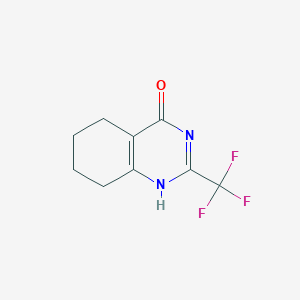

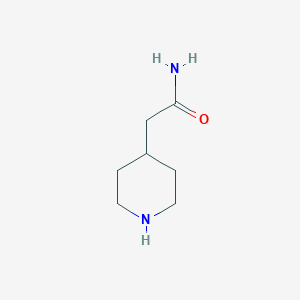
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
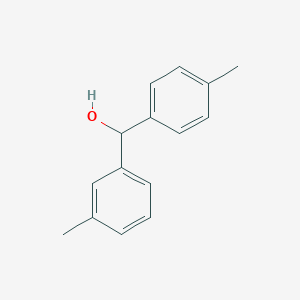


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)